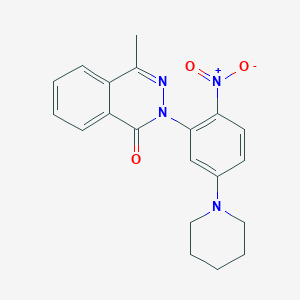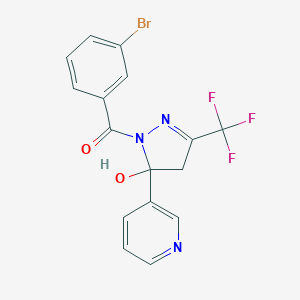
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound characterized by the presence of dichlorophenyl and mesityloxy groups attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of 2,3-dichloroaniline with mesityl oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2,3-dichloroaniline is reacted with mesityl oxide in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of the intermediate product.
Step 3: The intermediate product is then treated with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes:
Raw Material Handling: Ensuring the purity and availability of 2,3-dichloroaniline and mesityl oxide.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction processes.
Comparaison Avec Des Composés Similaires
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide can be compared with other similar compounds such as:
- N-(2,3-dichlorophenyl)-2-(phenoxy)acetamide
- N-(2,3-dichlorophenyl)-2-(tert-butoxy)acetamide
Uniqueness
The presence of the mesityloxy group in this compound imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H17Cl2NO2 |
|---|---|
Poids moléculaire |
338.2g/mol |
Nom IUPAC |
N-(2,3-dichlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-7-11(2)17(12(3)8-10)22-9-15(21)20-14-6-4-5-13(18)16(14)19/h4-8H,9H2,1-3H3,(H,20,21) |
Clé InChI |
GBBADNAQERISRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392571.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B392572.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE](/img/structure/B392574.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-(2-FLUOROPHENYL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392576.png)
![2-CHLORO-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B392578.png)

![2-({6-[(E)-[(4-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B392582.png)
methanone](/img/structure/B392583.png)

![3-acetyl-1-(3-chloro-2-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B392589.png)
![8-{[2-nitro-5-(piperidin-1-yl)phenyl]sulfanyl}quinoline](/img/structure/B392591.png)
![(5E)-5-[(3-bromophenyl)methylidene]-2-(naphthalen-2-ylamino)-1,3-thiazol-4-one](/img/structure/B392592.png)

